4-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxadiazole ring, a piperidine ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of furan with a halogenated precursor.
Formation of the piperidine ring: The piperidine ring can be synthesized through a reductive amination reaction, where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent.
Introduction of the benzenesulfonamide moiety: This step involves the reaction of the piperidine derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The benzenesulfonamide moiety can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structure and functional groups, which may interact with biological targets.
Materials Science: The compound’s structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe or ligand in biological assays to study the interaction with proteins or other biomolecules.
Industrial Applications: The compound may find use in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide: Similar structure with a thiophene ring instead of a furan ring.
4-(4-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide: Similar structure with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of 4-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the furan ring, in particular, may influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-23(2)30(26,27)16-7-5-15(6-8-16)20(25)24-11-9-14(10-12-24)18-21-22-19(29-18)17-4-3-13-28-17/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHYRJHFTUGPTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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